2-(5-Bromo-2-fluoro-4-nitrophenyl)acetic acid
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Overview
Description
2-(5-Bromo-2-fluoro-4-nitrophenyl)acetic acid is a chemical compound with the CAS Number: 1581753-72-1 . It has a molecular weight of 278.03 and its IUPAC name is 2-(2-bromo-5-fluoro-4-nitrophenyl)acetic acid . The compound is typically 95% pure .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5BrFNO4/c9-5-3-7(11(14)15)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Hydroxyl Protecting Group Application
The (2-nitrophenyl)acetyl (NPAc) group, derived from (2-nitrophenyl)acetic acid, shows utility in protecting hydroxyl functions during chemical synthesis. This protective group can be selectively removed without affecting other common protecting groups, making it a useful tool in carbohydrate transformations and other organic synthesis applications (Daragics & Fügedi, 2010).
Reactivity and Acidity Studies
A comparative DFT study on halogen-substituted phenylacetic acids, including 2-(2-halophenyl)acetic acid with fluoro, chloro, and bromo variations, provides insights into their reactivity, acidity, and vibrational spectra. This research helps understand the electronic structure and potential reactivity of such compounds, aiding in the design of new molecules with desired properties (Srivastava et al., 2015).
Synthesis and Structural Characterization
The synthesis and structural characterization of derivatives from 3-fluorophenyl acetic acid, leading to compounds like 2-(5-amino-2-nitrophenyl)ethanol, demonstrate the compound's role in generating novel molecules. These synthesis pathways offer insights into chemical transformations and the creation of new chemical entities for further study (Zhao De-feng, 2007).
Fluorographic Detection in Gel Electrophoresis
The use of acetic acid as a solvent for 2,5-diphenyloxazole (PPO) in fluorographic procedures for detecting radioactivity in polyacrylamide gels highlights the compound's utility in biochemical research. This method offers technical advantages over existing procedures, simplifying the detection process in gel electrophoresis studies (Skinner & Griswold, 1983).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(5-Bromo-2-fluoro-4-nitrophenyl)acetic acid may also interact with various biological targets.
Mode of Action
Related compounds undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Similar compounds are known to affect a broad range of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Properties
IUPAC Name |
2-(5-bromo-2-fluoro-4-nitrophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO4/c9-5-1-4(2-8(12)13)6(10)3-7(5)11(14)15/h1,3H,2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRVYISUYCOAKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)[N+](=O)[O-])F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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